molecular formula C17H18N2O3 B12263903 4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B12263903
M. Wt: 298.34 g/mol
InChI Key: XHOGZETXNYEVQR-UHFFFAOYSA-N
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Description

4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a synthetic organic compound with the molecular formula C17H18N2O3. This compound features a unique structure that includes an azetidine ring, a methoxybenzoyl group, and a methylpyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing the azetidine ring structure have been shown to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction can inhibit bacterial growth and proliferation, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its combination of an azetidine ring with a methoxybenzoyl group and a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(2-methoxyphenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C17H18N2O3/c1-12-9-13(7-8-18-12)22-14-10-19(11-14)17(20)15-5-3-4-6-16(15)21-2/h3-9,14H,10-11H2,1-2H3

InChI Key

XHOGZETXNYEVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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